3-Fluoro-2-(thian-4-yloxy)pyridine
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Overview
Description
3-Fluoro-2-(thian-4-yloxy)pyridine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and sulfur atoms in its structure imparts distinctive reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further reacted with thian-4-ol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of 3-Fluoro-2-(thian-4-yloxy)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the availability of high-quality starting materials and efficient purification techniques are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(thian-4-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thian-4-yloxy group can be oxidized or reduced, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Fluorinating Agents: Bu4N+F− in DMF for fluorination.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to sulfoxides or sulfides, respectively.
Scientific Research Applications
3-Fluoro-2-(thian-4-yloxy)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(thian-4-yloxy)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. Additionally, the thian-4-yloxy group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-bromopyridine: A precursor in the synthesis of 3-Fluoro-2-(thian-4-yloxy)pyridine.
3-Fluoro-2-iodopyridine: Another fluorinated pyridine derivative with similar reactivity.
2-Fluoro-4-(thian-4-yloxy)pyridine: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and thian-4-yloxy groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-fluoro-2-(thian-4-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNOS/c11-9-2-1-5-12-10(9)13-8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZVYBFGSCNECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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